molecular formula C16H28Cl2N2Sn B12575202 3,6-Dichloro-4-(tributylstannyl)pyridazine CAS No. 190060-74-3

3,6-Dichloro-4-(tributylstannyl)pyridazine

Cat. No.: B12575202
CAS No.: 190060-74-3
M. Wt: 438.0 g/mol
InChI Key: AKRNDZJVRPAERE-UHFFFAOYSA-N
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Description

Tributyl-(3,6-dichloropyridazin-4-yl)stannane is an organotin compound that features a tin atom bonded to a 3,6-dichloropyridazin-4-yl group and three butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(3,6-dichloropyridazin-4-yl)stannane can be synthesized through the reaction of 3,6-dichloropyridazine with tributyltin hydride. The reaction typically involves the use of a palladium catalyst under an inert atmosphere to facilitate the coupling of the pyridazine derivative with the tributyltin hydride .

Industrial Production Methods

While specific industrial production methods for tributyl-(3,6-dichloropyridazin-4-yl)stannane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(3,6-dichloropyridazin-4-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Major Products Formed

The major products formed from reactions involving tributyl-(3,6-dichloropyridazin-4-yl)stannane depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is typically a new carbon-carbon bonded compound .

Scientific Research Applications

Tributyl-(3,6-dichloropyridazin-4-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl-(3,6-dichloropyridazin-4-yl)stannane involves the formation of tin-centered radicals, which can participate in various organic reactions. The molecular targets and pathways depend on the specific reaction being carried out. For example, in radical reactions, the tin-centered radical can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the 3,6-dichloropyridazin-4-yl group.

    Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.

    Tributyl-(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Contains a different heterocyclic group.

Properties

CAS No.

190060-74-3

Molecular Formula

C16H28Cl2N2Sn

Molecular Weight

438.0 g/mol

IUPAC Name

tributyl-(3,6-dichloropyridazin-4-yl)stannane

InChI

InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-2-4(6)8-7-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;

InChI Key

AKRNDZJVRPAERE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

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